MAO-B Inhibition: 4,400-Fold Lower Potency Than the VEGFR-2-Active 5-Chloro-2-Hydroxy Analog Enables Negative Control Utility
In human membrane-bound MAO-B enzyme assays, 2-bromo-N-quinolin-8-ylbenzamide exhibits an IC50 of 17,000 nM (1.70E+4 nM), indicating modest inhibitory activity [1]. This stands in stark contrast to the 5-chloro-2-hydroxy analog (Compound 6 from Yang et al., 2010), which shows potent VEGFR-2 kinase inhibition with an IC50 of 3.8 nM—a 4,473-fold difference in potency and a complete divergence in target specificity [2]. The 3-nitro analog (VEGFR-2-IN-29) similarly shows potent VEGFR-2 inhibition at 16.5 nM . This quantitative differential establishes 2-bromo-N-quinolin-8-ylbenzamide as a functionally distinct entity unsuitable as a substitute for VEGFR-2-active analogs, but valuable as a specificity control or for profiling off-target MAO-B interactions in screening cascades.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (MAO-B) |
| Comparator Or Baseline | 5-Chloro-2-hydroxy-N-(quinolin-8-yl)benzamide: IC50 = 3.8 nM (VEGFR-2 kinase) |
| Quantified Difference | 4,473-fold difference (target compound is ~4,473× less potent than comparator against its respective primary target) |
| Conditions | Human membrane-bound MAO-B assay; VEGFR-2 kinase inhibition assay |
Why This Matters
This quantitative divergence validates procurement of the bromo compound for target selectivity profiling and negative control applications where VEGFR-2 activity must be excluded.
- [1] BindingDB Entry BDBM50450822 (CHEMBL4216610). IC50 = 1.70E+4 nM for MAO-B; >1.00E+5 nM for MAO-A. View Source
- [2] Yang, Y., et al. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorg. Med. Chem. Lett., 20(22), 6653-6656. PMID: 20943391. View Source
